Methyl 2-(tetrahydro-2H-pyran-4-YL)acetate

Overview

Description

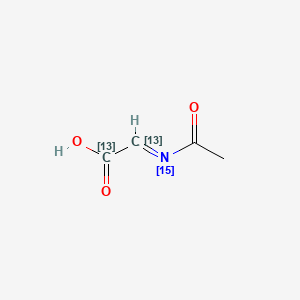

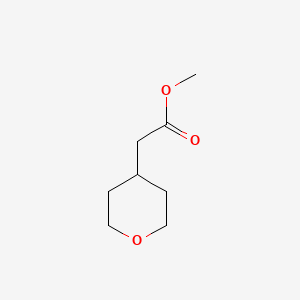

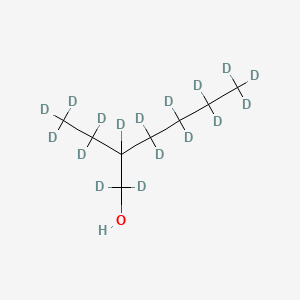

“Methyl 2-(tetrahydro-2H-pyran-4-yl)acetate” is a chemical compound with the CAS Number: 156002-64-1 . It has a molecular weight of 158.2 and its IUPAC name is methyl tetrahydro-2H-pyran-4-ylacetate . It is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H14O3/c1-10-8(9)6-7-2-4-11-5-3-7/h7H,2-6H2,1H3 . This code provides a standard way to encode the molecular structure using text.Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature .Scientific Research Applications

Synthesis of methxyl-2-(methoxyimino)-2-[2-(tetrahydro-2H-pyran-2-yloxy) phenyl]acetate: This study presented a synthetic route with easy operation, mild reaction conditions, and high yield, achieving a total yield of 63.4% with 97.9% purity (Zhang Guo-fu, 2012).

Synthesis of Methyl 4‐Hydroxy‐2‐Butynoate: A research on the synthesis of methyl 4-hydroxy-2-butynoate, involving the intermediate of Tetrahydropyran derivative of propargyl alcohol (R. Earl & L. Townsend, 2003).

Chemoselective Pancreatin Powder-Catalyzed Deacetylation in Statin Synthesis: This study described a biocatalytic method for synthesizing a key lactonized statin side chain intermediate from its acetate precursor, suitable for industrial use (Vincent Troiani, J. Cluzeau, & Zdenko Časar, 2011).

Synthesis of 4-Ethoxymethylene-2-phenyl-5(4H)-oxazolene: This research focused on synthesizing 2H-pyran-2-ones and fused pyran-2-ones under acidic or basic conditions (M. Kočevar, V. Kepe, A. Petrič, S. Polanc, & B. Verček, 1992).

Synthesis and Activity of Putative Small-Molecule Inhibitors of the F-Box Protein SKP2*: This study involved synthesizing and analyzing the structure-activity relationships of tetrahydropyran derivatives for potential growth-inhibitory activities in HeLa cells (Andrew E. Shouksmith, L. Evans, D. Tweddle, Duncan C Miller, E. Willmore, D. Newell, B. Golding, & R. Griffin, 2015).

Safety and Hazards

Mechanism of Action

Target of Action

This compound is a specialty product for proteomics research , and its specific targets may vary depending on the context of the study.

Action Environment

The action, efficacy, and stability of Methyl 2-(tetrahydro-2H-pyran-4-YL)acetate can be influenced by various environmental factors . These factors can include pH, temperature, and the presence of other interacting molecules in the cellular environment.

Properties

IUPAC Name |

methyl 2-(oxan-4-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-10-8(9)6-7-2-4-11-5-3-7/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQZRATSFTMXYLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70674419 | |

| Record name | Methyl (oxan-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156002-64-1 | |

| Record name | Methyl (oxan-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy-hydroxy-methyl-sulfanylidene-lambda5-phosphane](/img/structure/B585347.png)

![3-{[(Pentan-2-yl)amino]methyl}hexahydro-1H-pyrrolizine-1,2,7-triol](/img/structure/B585355.png)